3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
Properties
IUPAC Name |
3-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-5-7-14(8-6-13)16-12-27-19(22-16)21-11-15-17(23)25-20(26-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIAZQUJHJNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and for its anticancer properties. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Synthesis
The chemical structure of the compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of various precursors, leading to the formation of the desired spiro compound. The thiazole moiety plays a crucial role in enhancing the biological properties of the derivatives synthesized from it.
1. Acetylcholinesterase Inhibition
Research has demonstrated that thiazole derivatives exhibit significant AChE inhibitory activities, which are crucial for developing treatments for Alzheimer's disease (AD). The compound has been evaluated alongside other thiazole derivatives for its potency against AChE.
- Findings : In a study involving various synthesized thiazole derivatives, certain compounds exhibited AChE inhibitory activities with relative potencies exceeding 50% compared to donepezil, a known AChE inhibitor. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance activity significantly .
| Compound | IC50 Value (µM) | Relative Potency (%) |
|---|---|---|
| 10 | 25 | 60 |
| 16 | 30 | 55 |
| Target | <50 | >50 |
2. Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential, with several studies indicating promising cytotoxic effects against various cancer cell lines.
- Case Study : A recent evaluation of thiazole-based compounds revealed that some exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against human glioblastoma and melanoma cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity significantly .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 13 | U251 (glioblastoma) | <10 |
| 17 | WM793 (melanoma) | <20 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, molecular docking studies have shown that the binding orientation of the compound within the AChE active site mimics that of donepezil, suggesting competitive inhibition mechanisms.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. These methods provide insights into the molecular framework and functional groups present in the compound.
Biological Applications
Research indicates that derivatives of thiazole compounds exhibit significant biological activities. The thiazole moiety is known for its role in various pharmacological activities, including:
- Anticancer Activity : Thiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have shown promising results in inhibiting the growth of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
- Antimicrobial Properties : Compounds similar to the one have demonstrated antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Case Studies
Several studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent study investigated the anticancer properties of a series of thiazole derivatives, including those structurally related to the compound discussed. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that these compounds could be developed into effective anticancer drugs .
- Antimicrobial Efficacy : Another study focused on synthesizing new thiazole-based compounds that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential of these compounds as alternatives to traditional antibiotics .
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, focusing on synthesis, crystal packing, and functional properties.
Structural and Crystallographic Comparisons
Key Observations:
- Substituent Effects on Crystal Packing: Electron-withdrawing groups (e.g., –NO₂, –Cl in ) promote π⋯π stacking or C–H⋯π interactions, while hydroxyl groups (e.g., HMD ) form strong O–H⋯O hydrogen bonds. Bulky substituents (e.g., trimethoxybenzylidene ) reduce symmetry, leading to orthorhombic systems with complex packing. The thiazole ring in the target compound may introduce N/S-mediated hydrogen bonding or dipole interactions, which are absent in purely aromatic derivatives.
- Conformational Flexibility:
Photophysical and Thermal Properties
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
